molecular formula C19H14N2O3 B5782193 N-2-biphenylyl-2-nitrobenzamide

N-2-biphenylyl-2-nitrobenzamide

Cat. No.: B5782193
M. Wt: 318.3 g/mol
InChI Key: FDHFAVMYAQOCIU-UHFFFAOYSA-N
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Description

N-2-biphenylyl-2-nitrobenzamide is a benzamide derivative characterized by a biphenyl group attached to the amide nitrogen and a nitro group at the ortho position of the benzamide ring. This structural configuration imparts unique physicochemical properties, including enhanced aromatic π-π interactions and steric effects due to the biphenyl moiety.

Properties

IUPAC Name

2-nitro-N-(2-phenylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(16-11-5-7-13-18(16)21(23)24)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHFAVMYAQOCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents/Modifications Key Properties/Activities Reference
This compound Benzamide + biphenyl + nitro Biphenyl at N; nitro at benzamide C2 Hypothetical high aromatic stacking N/A
N-(4-methylphenyl)-2-nitrobenzamide Benzamide + methylphenyl Methyl at phenyl para; nitro at C2 Potential biological interactions
N-(2-Bromoethyl)-2-nitrobenzamide Benzamide + bromoethyl Bromoethyl at N; nitro at C2 Reactivity for alkylation reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide Benzamide + benzothiazole Benzothiazole at N; chloro at C2 Antimicrobial/antitumor potential
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide Benzamide + thiophene + hydroxyl Thiophene-hydroxyl at N; nitro at C3 Antimicrobial activity

Key Findings:

Substituent Position and Bioactivity Nitro Group Position: The ortho-nitro substitution (as in this compound) may enhance electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions compared to meta- or para-nitro analogs . Biphenyl vs. Monophenyl: The biphenyl group in this compound likely increases steric hindrance and aromatic interactions compared to simpler phenyl or methylphenyl substituents (e.g., N-(4-methylphenyl)-2-nitrobenzamide) .

Biological Activity Trends

  • Compounds with heterocyclic substituents (e.g., benzothiazole or thiophene) exhibit enhanced antimicrobial or anticancer properties compared to purely aromatic analogs .
  • Bromoethyl or methanesulfonyl groups (e.g., N-(2-Bromoethyl)-2-nitrobenzamide) improve electrophilicity, making them suitable for covalent bonding in drug design .

Solubility and Reactivity

  • Hydrophilic substituents (e.g., hydroxyl or methoxy groups) improve aqueous solubility but may reduce membrane permeability. In contrast, hydrophobic biphenyl or benzothiazole groups enhance lipid solubility .

Structural-Activity Relationships (SAR)

  • Biphenyl Moieties : The biphenyl group may improve binding affinity to hydrophobic pockets in proteins or DNA, as seen in related compounds with extended aromatic systems .
  • Heterocyclic Modifications : Replacement of phenyl with thiophene or benzothiazole introduces heteroatoms, altering hydrogen-bonding and π-stacking capabilities .

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